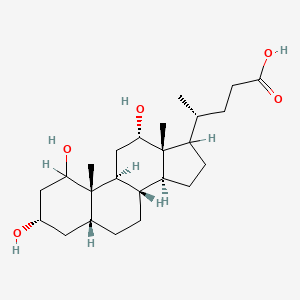

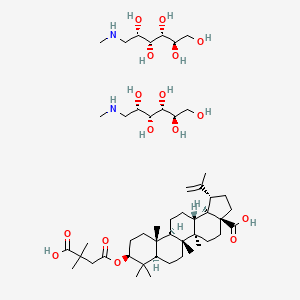

Bevirimat dimeglumine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

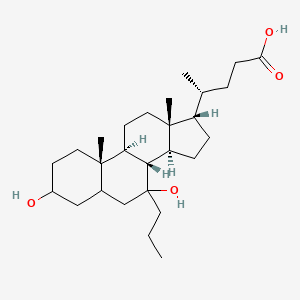

Bevirimat Dimeglumine is a dimeglumine formulation of bevirimat, a drug derived from a betulinic acid-like compound, first isolated from the Chinese herb Syzygium claviflorum, with activity against human immunodeficiency virus (HIV). Bevirimat acts by binding to the Gag capsid precursor protein and blocking its conversion to mature capsid protein by protease cleavage. It potently inhibits replication in both wild-type and drug-resistant (reverse transciptase or protease) HIV-1 isolates.

Aplicaciones Científicas De Investigación

1. Mechanism of Action and HIV Inhibition

- Bevirimat dimeglumine, derived from a betulinic acid-like compound found in the Chinese herb Syzygium claviflorum, shows activity against human immunodeficiency virus (HIV). It binds to the Gag capsid precursor protein in HIV, blocking its conversion to mature capsid protein, thereby inhibiting replication in both wild-type and drug-resistant HIV-1 isolates (Bevirimat Dimeglumine, 2020).

2. Development and Clinical Trials

- Bevirimat is the first in a new class of HIV drug candidates called "maturation inhibitors" and has undergone phase IIb trials for treating AIDS. Its discovery and preclinical development as a potential clinical trial candidate, including its role as a natural product-derived chemotherapeutic agent, have been significant (K. Lee, 2010).

3. Pharmacokinetics and Safety

- Studies have investigated the pharmacokinetics and safety of bevirimat during repeated dosing in healthy volunteers. It has shown dose-proportional pharmacokinetics over a 10-day period and is well tolerated, making it potentially suitable for inclusion in highly active antiretroviral therapy regimens (David E. Martin et al., 2007).

4. Virologic Effects

- Bevirimat has demonstrated a dose-dependent reduction in viral load in HIV-infected patients, with no resistance mutations detected during the study. This supports its potential efficacy in the treatment of HIV (Patrick F. Smith et al., 2007).

5. Resistance Patterns

- Research has shown that bevirimat resistance mutations are more prevalent in HIV isolates with protease inhibitor resistance. This highlights the need for screening for resistance mutations before administering bevirimat (J. Verheyen et al., 2010).

6. In Vivo Activity

- Bevirimat has shown potent activity in HIV-1-infected SCID-hu Thy/Liv mice, reducing viral RNA significantly and protecting T cells from virus-mediated depletion. This demonstrates its in vivo efficacy and supports further clinical development (C. Stoddart et al., 2007).

7. Metabolism and Species Differences

- The drug is metabolized to monoglucuronides and diglucuronide both in vivo and in vitro, with species differences observed in glucuronidation rates. Human UDP-glucuronosyltransferases play a primary role in its metabolism (Zhiming Wen et al., 2007).

8. Resistance Mechanisms

- A single polymorphism in HIV-1 subtype C SP1 can confer natural resistance to bevirimat. This information is crucial for understanding drug resistance mechanisms (Wuxun Lu et al., 2011).

Propiedades

Número CAS |

823821-85-8 |

|---|---|

Nombre del producto |

Bevirimat dimeglumine |

Fórmula molecular |

C50H90N2O16 |

Peso molecular |

975.3 g/mol |

Sinónimos |

3-O-(3',3'-dimethylsuccinyl)betulinic acid bevirimat MPC-4326 PA 457 PA-457 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B1194565.png)

![[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1194569.png)